molecular formula C14H21N3O B2380566 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one CAS No. 2034332-23-3

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2380566
CAS No.: 2034332-23-3
M. Wt: 247.342
InChI Key: CPQRBCWTZHCPTC-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group and a dihydropyrazolo[1,5-a]pyrazine core, makes it an interesting subject for chemical and pharmacological research.

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . It acts as a type II HBV Capsid Assembly Modulator (CAM) . In addition, it has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Mode of Action

This compound interacts with its targets by modulating their assembly or activity. In the case of HBV, it modulates the assembly of the capsid, a crucial step in the virus’s life cycle . As a negative allosteric modulator of mGluR2, it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .

Biochemical Pathways

The compound affects the biochemical pathway of HBV replication by modulating the assembly of the viral capsid . This disrupts the virus’s life cycle, reducing its ability to infect host cells . The modulation of mGluR2 activity can impact various neurological pathways, as these receptors play a key role in synaptic transmission and neuronal excitability .

Pharmacokinetics

The compound exhibits acceptable oral pharmacokinetic (PK) profiles . The acyclic form of the compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while the cyclic form showed improved plasma exposure . This suggests that the compound’s bioavailability and efficacy may be improved by modifying its structure .

Result of Action

The modulation of HBV capsid assembly results in reduced HBV activity, making this compound a potential therapeutic agent for HBV infections . The negative allosteric modulation of mGluR2 can have various effects depending on the specific neurological pathways involved .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s structure and, consequently, its mode of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:

    Formation of the Pyrazolopyrazine Core: This step often starts with the cyclization of appropriate precursors, such as hydrazines and diketones, under acidic or basic conditions to form the pyrazolopyrazine ring system.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Dimethylpropanone Moiety: This step usually involves alkylation reactions where the dimethylpropanone group is attached to the pyrazolopyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrazine rings, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazolopyrazines.

Scientific Research Applications

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Shares the pyrazolopyrazine core but lacks the cyclopropyl and dimethylpropanone groups.

    Pyrazolo[1,5-a]pyrimidines: Similar ring structure but different functional groups and biological activities.

    Pyrazolo[1,5-a]quinazolines: Another related class with distinct pharmacological properties.

Uniqueness

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-6-7-17-11(9-16)8-12(15-17)10-4-5-10/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQRBCWTZHCPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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